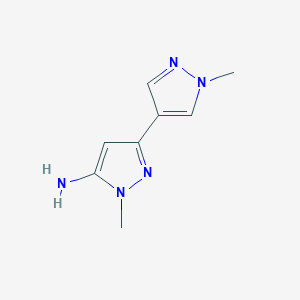

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHOKZNUHFIUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN(C(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods from Patent Literature

A notable preparation method is described in patent CN112047929A, which, although primarily focused on erdafitinib intermediates, provides relevant synthetic steps for pyrazole derivatives structurally related to the target compound.

Step 1: Formation of Intermediate Pyrazolyl Ethanone Derivative

React 2,4-dinitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in water at 100–110 °C for 3–4 hours under reflux. This affords a light yellow oily intermediate with a yield of 87.9%.

Step 2: Reduction to Amino-pyrazolyl Quinoxaline

The intermediate undergoes reduction with metallic indium and hydrochloric acid at 100–110 °C for 5–6 hours, followed by extraction and recrystallization, yielding the amino-pyrazolyl compound at 81.4%.

Step 3: Palladium-Catalyzed Coupling

Under nitrogen, the amino intermediate is coupled with 3,5-dimethoxy-1-bromobenzene using potassium tert-butoxide, palladium acetate, and a bidentate phosphine ligand in ethylene glycol dimethyl ether at 135 °C under microwave heating. The product is obtained in 74.6% yield after workup.

Although this patent focuses on quinoxaline derivatives, the methodology demonstrates effective pyrazole functionalization and amination strategies relevant to the preparation of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine.

Synthetic Routes Involving Pyrazole Functionalization and Amination

Based on practical synthetic methods reported in the literature for similar pyrazole derivatives, the following approach is recommended:

| Step | Reaction Type | Reagents and Conditions | Outcome and Notes |

|---|---|---|---|

| 1 | Vilsmeier-Haack formylation | 1-methylpyrazole + DMF + POCl3 | Formation of 1-methyl-1H-pyrazole-4-carbaldehyde |

| 2 | Reductive amination | Aldehyde + amine + sodium cyanoborohydride | Formation of pyrazolyl amine linkage |

| 3 | Metal-catalyzed coupling | Pd catalyst, phosphine ligand, base, microwave heating | Coupling of pyrazole rings or aryl groups |

This sequence allows selective functionalization at the 4- and 5-positions of the pyrazole ring, enabling the construction of the bi-pyrazolyl amine structure.

Research Findings on Functionalized Pyrazoles

A study by Enamine (2020) elaborates on efficient synthetic methods for functionalized 1-methyl-3-substituted pyrazoles, which are key intermediates for medicinal chemistry:

- A one-step synthesis of regioisomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazoles was achieved starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

- Subsequent functional group manipulations, including lithiation and bromination, allowed introduction of aldehyde, acid, and sulfonyl groups at specific pyrazole positions.

- These methods demonstrate the feasibility of regioselective pyrazole functionalization, which can be adapted for methyl-pyrazolyl amine synthesis.

This research supports the use of lithiation and metal-catalyzed coupling for precise substitution patterns on pyrazole rings, critical for preparing this compound.

Summary Table of Preparation Methods

| Method Source | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| CN112047929A Patent | Nucleophilic substitution, reduction, Pd-catalyzed coupling | 100–135 °C, reflux, microwave heating | 74.6–87.9 | Multi-step; applicable to pyrazole amines |

| Enamine 2020 Study | One-step synthesis, lithiation, bromination | Room temp to reflux, flow reactor | High | Regioselective functionalization |

| Benchchem Synthesis | Vilsmeier-Haack formylation, reductive amination | DMF/POCl3, NaBH3CN | Not specified | Multi-step; classical organic synthesis |

Biological Activity

1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. The compound's structure includes a pyrazole core, which is known for its potential in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications.

- Molecular Formula: C₇H₉N₅

- Molecular Weight: 163.18 g/mol

- CAS Number: 1339906-24-9

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer agent and its effects on other biological pathways.

Anticancer Activity

Recent research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies demonstrate that compounds with a similar pyrazole structure can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Specific findings include:

- Caspase Activation: The compound enhanced caspase-3 activity in cancer cells, indicating the induction of apoptosis at concentrations as low as 1.0 μM .

- Microtubule Destabilization: Compounds similar to this pyrazole derivative have shown effective inhibition of microtubule assembly, suggesting a mechanism for their anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Studies have reported that certain derivatives demonstrate selective inhibition of cyclooxygenase (COX) enzymes:

- COX Inhibition: Compounds structurally related to 1-methyl pyrazoles have shown promising COX-2 selectivity with minimal side effects on COX-1, indicating their potential as safer anti-inflammatory agents .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl groups (e.g., in ) enhance electronegativity and metabolic stability, often improving inhibitory potency against enzymes like Plasmodium falciparum SDH .

- Bulkier substituents (e.g., cyclobutyl in ) improve selectivity for BET proteins but may reduce solubility.

- Aromatic or heteroaromatic groups (e.g., pyrimidoindole in ) enable π-π stacking interactions critical for binding to hydrophobic enzyme pockets.

Physicochemical Properties

Q & A

Q. Advanced

- Substituent Variation : Compare methyl (electron-donating) vs. fluoro (electron-withdrawing) groups at pyrazole positions .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to receptors like 5-HT₃ .

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using Schrödinger Suite .

How can stability issues in aqueous solutions be mitigated?

Q. Advanced

- Degradation Analysis : LC-MS to identify hydrolytic byproducts (e.g., amine oxidation) .

- Formulation Adjustments : Use cyclodextrins or liposomal encapsulation to enhance solubility and stability .

- Storage Conditions : Store at -20°C under argon with stabilizers like BHT .

What analytical methods resolve synthetic byproducts or isomers?

Q. Advanced

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- GC-MS : Detects volatile byproducts from alkylation steps .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR spectroscopy .

How does the compound interact with biological membranes?

Q. Advanced

- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to predict membrane permeability .

- Artificial Membrane Permeability (PAMPA) : Evaluates passive diffusion .

- Molecular Dynamics Simulations : CHARMM or GROMACS models membrane insertion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.